molecular formula C12H11BrN2O3 B14585815 6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 61588-17-8

6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B14585815
CAS No.: 61588-17-8
M. Wt: 311.13 g/mol
InChI Key: JDKCDBLINHHYSV-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic organic compound belonging to the cinnoline family This compound is characterized by the presence of a bromine atom, a propyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often involve the use of bromine or brominating agents, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Similar in structure but with a quinoline core.

    4-oxo-1,4-dihydroquinoline-3-carboxylic acids: A class of compounds with similar functional groups but different core structures.

Uniqueness

6-Bromo-4-oxo-1-propyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific combination of functional groups and the cinnoline core

Properties

CAS No.

61588-17-8

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

6-bromo-4-oxo-1-propylcinnoline-3-carboxylic acid

InChI

InChI=1S/C12H11BrN2O3/c1-2-5-15-9-4-3-7(13)6-8(9)11(16)10(14-15)12(17)18/h3-4,6H,2,5H2,1H3,(H,17,18)

InChI Key

JDKCDBLINHHYSV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(=O)C(=N1)C(=O)O

Origin of Product

United States

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